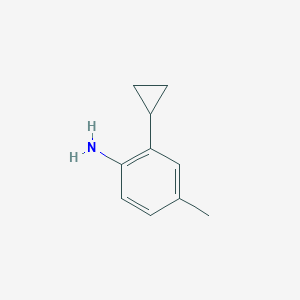

2-Cyclopropyl-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-4-methylaniline is an organic compound characterized by a cyclopropyl group attached to the second carbon and a methyl group attached to the fourth carbon of an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methylaniline typically involves the cyclopropylation of aniline derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of cyclopropylboronic acid with 4-bromoaniline in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it an efficient and widely used method.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropyl-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and nitroso derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated anilines and other substituted derivatives.

Applications De Recherche Scientifique

Pharmacological Potential

Recent studies have highlighted the potential of CPMA derivatives in drug development. The compound's amino group allows for interactions with biological macromolecules, influencing enzyme activities and receptor functions. This property positions CPMA as a candidate for therapeutic applications, particularly in the design of drugs targeting specific biochemical pathways .

Antimicrobial Activity

Research has indicated that derivatives of CPMA exhibit antimicrobial properties. For example, certain derivatives showed significant activity against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics. The minimum inhibitory concentration (MIC) values were promising compared to established antibiotics, indicating a viable direction for further research .

Industrial Applications

Production of Dyes and Pigments

In industrial chemistry, CPMA is utilized in producing dyes and pigments due to its stable aromatic structure. The compound's ability to form colored complexes makes it valuable in textile and paint industries .

Case Study: Synthesis of Agricultural Chemicals

CPMA has been investigated as an intermediate in synthesizing agricultural chemicals. Its regioselectivity during alkylation reactions enhances the efficiency of producing compounds used for pest control and crop protection .

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-Cyclopropylaniline: Lacks the methyl group at the fourth position, which can affect its reactivity and binding properties.

4-Methylaniline: Lacks the cyclopropyl group, which can influence its steric and electronic properties.

2-Cyclopropyl-4-chloroaniline: Contains a chlorine atom instead of a methyl group, which can alter its chemical reactivity and biological activity.

Uniqueness: 2-Cyclopropyl-4-methylaniline is unique due to the presence of both the cyclopropyl and methyl groups, which can synergistically influence its chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .

Activité Biologique

2-Cyclopropyl-4-methylaniline (CPMA), with the molecular formula C10H13N, is a derivative of aniline characterized by the presence of a cyclopropyl group and a methyl group on the benzene ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of CPMA, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C10H13N

- Molecular Weight: 149.22 g/mol

Synthesis:

The synthesis of CPMA typically involves the cyclopropylation of 4-methylaniline. A common synthetic route includes:

- Formation of cyclopropyl derivatives through cyclopropanation reactions.

- Subsequent substitution reactions to introduce the methyl group at the para position relative to the amino group on the benzene ring.

Biological Activities

CPMA has been investigated for various biological activities, including:

1. Anticancer Properties:

Preliminary studies have suggested that CPMA exhibits significant anticancer activity. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results indicate that CPMA may induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly the S phase, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

2. Anti-inflammatory Activity:

Research indicates that CPMA may also possess anti-inflammatory properties. It has been shown to modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis .

The mechanisms underlying the biological activities of CPMA involve its interaction with various molecular targets:

- Enzyme Inhibition: CPMA may act as an inhibitor or modulator of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Interaction: The compound's structure allows it to interact with specific receptors in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies

Case Study 1: Antitumor Activity

In a study assessing the antitumor activity of CPMA derivatives, it was found that certain modifications to the structure enhanced potency against HepG2 and MDA-MB-231 cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Autoimmune Models

Another investigation highlighted CPMA's role in experimental autoimmune encephalomyelitis (EAE) models, where it demonstrated efficacy in reducing symptoms associated with autoimmune diseases by modulating Th17 cell activity .

Propriétés

IUPAC Name |

2-cyclopropyl-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVJHYOOJJLVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.